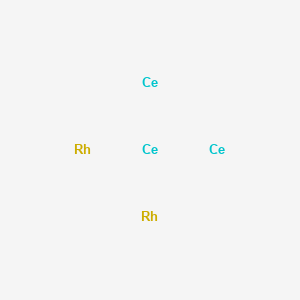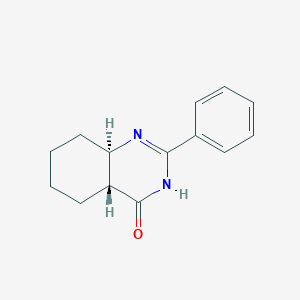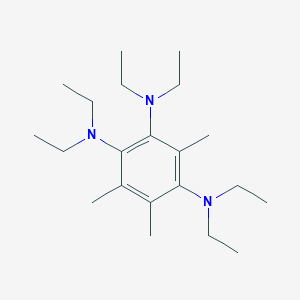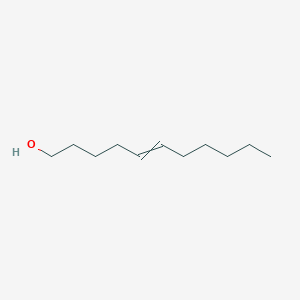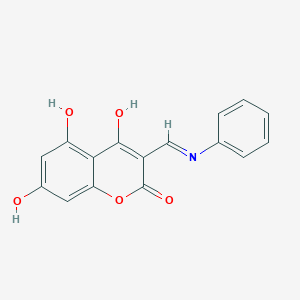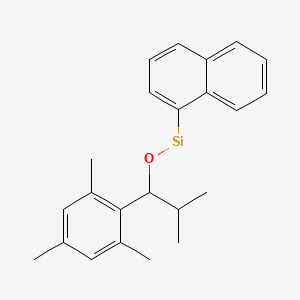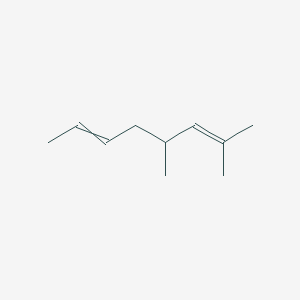
2,6-Octadiene, 2,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Octadiene, 2,4-dimethyl- is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds in its structure. This compound is also known by its IUPAC name, (6E)-2,6-dimethylocta-2,6-diene . It is a colorless liquid that is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2,6-Octadiene, 2,4-dimethyl- involves the use of geraniol as a starting material. The process includes the following steps :
- Geraniol is reacted with methyllithium in the presence of hexamethylphosphoric triamide (HMPA) and diethyl ether at 0°C.
- The reaction mixture is then treated with p-toluenesulfonyl chloride, followed by the addition of anhydrous lithium chloride.
- The mixture is stirred overnight, and the product is isolated by distillation.
Industrial Production Methods
Industrial production methods for 2,6-Octadiene, 2,4-dimethyl- typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and the product is often used as an intermediate in the synthesis of other chemicals.
化学反应分析
Types of Reactions
2,6-Octadiene, 2,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl compounds and peroxy compounds.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and other peroxides.
Reduction: Hydrogen gas in the presence of a metal catalyst is often used for reduction reactions.
Substitution: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds and peroxy compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
科学研究应用
2,6-Octadiene, 2,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Octadiene, 2,4-dimethyl- involves its interaction with various molecular targets and pathways. For example, during ozonolysis, the compound reacts with ozone to form carbonyl compounds and peroxy compounds . This reaction involves the cleavage of the double bonds and the formation of new chemical bonds with oxygen atoms.
相似化合物的比较
Similar Compounds
- cis-2,6-Dimethyl-2,6-octadiene
- 2,6-Dimethyl-2-trans-6-octadiene
- 3,7-Dimethyl-2,6-octadiene
- 2,6-Dimethyl-2,cis-6-octadiene
- 2,6-Dimethyl-2,trans-6-octadiene
Uniqueness
2,6-Octadiene, 2,4-dimethyl- is unique due to its specific molecular structure and the presence of two double bonds at specific positions. This structural arrangement gives it distinct chemical properties and reactivity compared to its isomers and other similar compounds.
属性
CAS 编号 |
63843-03-8 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC 名称 |
2,4-dimethylocta-2,6-diene |
InChI |
InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5-6,8,10H,7H2,1-4H3 |
InChI 键 |
TXULYAYLIDLYMO-UHFFFAOYSA-N |
规范 SMILES |
CC=CCC(C)C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


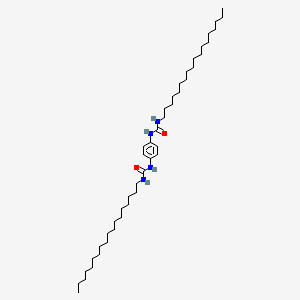
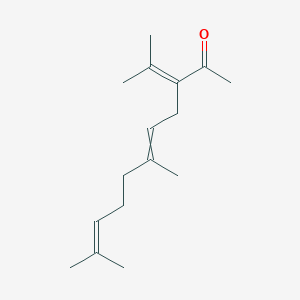
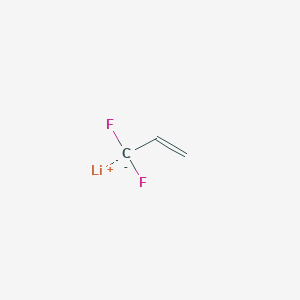
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)

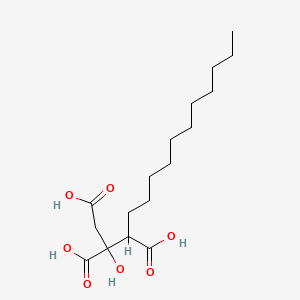

![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
